Maniladiol

Descripción general

Descripción

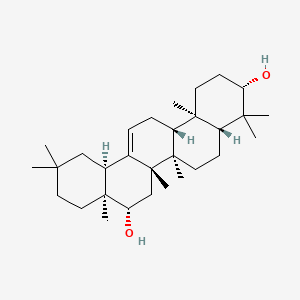

Maniladiol is a pentacyclic triterpenoid compound belonging to the oleanane-type triterpenes. It was first isolated from Manila elemi (Canarium luzonicum, Burseraceae) and has since been found in various plant species, including Baccharis myrsinites, Baccharis heterophylla, and Helianthus annuus . The compound is characterized by its molecular structure, olean-12-ene-3β,16β-diol, which includes hydroxyl groups at the 3β and 16β positions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Maniladiol can be synthesized through the extraction of plant materials, particularly from species known to contain the compound. The extraction process typically involves the use of solvents such as chloroform or dichloromethane. The plant material is subjected to solvent extraction, followed by chromatographic separation to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

- Harvesting plant material rich in this compound.

- Drying and grinding the plant material.

- Solvent extraction using chloroform or dichloromethane.

- Purification through chromatographic techniques such as silica gel column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Maniladiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Hydroxyl groups in this compound can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters or ethers.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Maniladiol has the molecular formula and a molecular weight of 442.7 g/mol. It is characterized by its pentacyclic structure, which contributes to its biological activities. The compound features hydroxyl groups at the 3β and 16β positions, distinguishing it from other similar triterpenoids like oleanolic acid and ursolic acid .

Chemistry

This compound serves as a precursor in synthesizing various triterpenoid derivatives. Its chemical reactivity allows for several transformations, including:

- Oxidation : Converts this compound to ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Produces alcohols through reactions with reducing agents such as lithium aluminum hydride.

- Substitution : Hydroxyl groups can form esters or ethers when reacted with acyl chlorides or alkyl halides .

Biology

Research has indicated that this compound possesses several biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

- Antimicrobial Activity : Although some studies report limited antimicrobial effects against certain bacterial strains, ongoing research aims to explore its efficacy further .

- Antioxidant Effects : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Medicine

This compound's therapeutic potential is being investigated in various medical applications:

- Anti-cancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, suggesting its use as a complementary treatment in oncology.

- Anti-diabetic Effects : Research is exploring its role in regulating blood glucose levels and improving insulin sensitivity .

Industry

In the cosmetic and skincare sectors, this compound is valued for its potential skin-beneficial properties:

- Formulation of Cosmetics : Its moisturizing and anti-aging effects are being incorporated into skincare products.

- Natural Preservative : Due to its antimicrobial properties, this compound can serve as a natural preservative in cosmetic formulations .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Precursor for triterpenoid synthesis | Various chemical transformations possible |

| Biology | Anti-inflammatory, antimicrobial | Limited antimicrobial effects reported |

| Medicine | Anti-cancer, anti-diabetic | Induces apoptosis; regulates blood glucose |

| Industry | Cosmetics formulation | Moisturizing and anti-aging benefits |

Case Study 1: Anti-inflammatory Properties

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential use in developing anti-inflammatory drugs.

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant effects of this compound showed that it effectively scavenged free radicals in various assays. This property may contribute to its protective effects against oxidative stress.

Case Study 3: Cosmetic Applications

A formulation study highlighted the incorporation of this compound into skincare products, revealing enhanced moisture retention and skin barrier function compared to control formulations without the compound.

Mecanismo De Acción

Maniladiol is compared with other similar pentacyclic triterpenoids, such as oleanolic acid and ursolic acid:

Oleanolic Acid: Similar structure but lacks the hydroxyl group at the 16β position.

Ursolic Acid: Similar structure but differs in the position of hydroxyl groups.

Uniqueness: this compound’s unique hydroxyl group configuration at the 3β and 16β positions distinguishes it from other triterpenoids

Comparación Con Compuestos Similares

- Oleanolic Acid

- Ursolic Acid

- β-Amyrin

- α-Amyrin

Actividad Biológica

Maniladiol, a pentacyclic triterpenoid derived from various plant sources, has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, cytotoxic, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure

This compound (C30H50O2) is characterized as an olean-12-ene with hydroxyl groups at the 3β and 16β positions. This structural configuration contributes to its biological properties and interactions with various biological targets .

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α in various cell lines. For instance, in vitro studies demonstrated that this compound reduced the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Study Reference | Cell Line Used | Key Findings |

|---|---|---|

| THP-1 macrophages | Inhibition of IL-1β and TNF-α secretion | |

| Human PBMC | Reduced NF-κB activation | |

| RAW 264.7 | Decreased nitric oxide production |

2. Cytotoxic Activity

This compound has also been investigated for its cytotoxic properties against cancer cells. In a study by Ling et al. (1982), this compound demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent . However, it did not exhibit significant antimicrobial activity against tested strains.

Table 2: Cytotoxic Effects of this compound

3. Antimicrobial Activity

Despite its promising biological activities, this compound showed limited antimicrobial effects in various studies. In tests against several bacterial strains, including Staphylococcus epidermidis and Escherichia coli, this compound did not demonstrate significant antibacterial activity . This contrasts with other triterpenes which have shown more pronounced antimicrobial properties.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Observed | References |

|---|---|---|

| Staphylococcus epidermidis | No activity observed | |

| Escherichia coli | No activity observed |

Case Studies

A notable case study involved the evaluation of traditional Chinese herbal medicines containing this compound for their effects on vascular dementia. The study highlighted the compound's potential neuroprotective effects alongside other active constituents in the herbal formulation . Although evidence remains moderate to low quality, the findings suggest a need for further investigation into this compound's role in neuroprotection.

Propiedades

IUPAC Name |

(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)15-16-27(5)20(17-25)19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,7)30(19,8)18-24(27)32/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21-,22+,23-,24-,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRYIIPJIVGFIV-QQSFYHFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)C)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-17-5 | |

| Record name | Maniladiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maniladiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MANILADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0NCS29FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.